N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine

Description

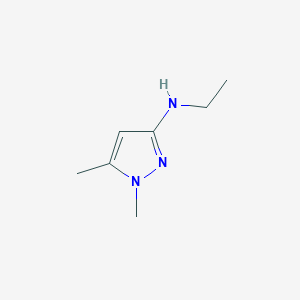

N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 1H-pyrazole core substituted with methyl groups at positions 1 and 5 and an ethylamine group at position 2. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.2 g/mol. Pyrazole derivatives are widely studied for their applications in drug design, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding .

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

N-ethyl-1,5-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C7H13N3/c1-4-8-7-5-6(2)10(3)9-7/h5H,4H2,1-3H3,(H,8,9) |

InChI Key |

XVBOGEYTNZMGOW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NN(C(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring . The reaction conditions can vary, but often involve heating the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of pyrazoles, including this compound, often employs continuous flow processes to enhance efficiency and yield. Catalysts such as transition metals or acids may be used to facilitate the reaction . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield hydropyrazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or carbon atoms in the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Pyrazoles are used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Pyrazole Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| N-ethyl-1,5-dimethyl-1H-pyrazol-3-amine | 1-Me, 5-Me, 3-NH-Et | C₇H₁₃N₃ | 139.2 | Ethylamine enhances lipophilicity |

| 1,5-dimethyl-1H-pyrazol-3-amine | 1-Me, 5-Me, 3-NH₂ | C₅H₁₀N₃ | 112.16 | Unsubstituted amine; higher polarity |

| 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine | 1-Me, 5-Me, 4-Br, 3-NH₂ | C₅H₈BrN₃ | 203.05 | Bromine increases steric bulk |

| 4,5-dimethyl-1H-pyrazol-3-amine | 4-Me, 5-Me, 3-NH₂ | C₅H₉N₃ | 111.15 | Dimethyl at 4,5 alters electronic env. |

| N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine | 1-Me, 5-Me, 3-NH-benzyl | C₁₆H₂₂N₃O₂ | 288.37 | Bulky benzyl group affects solubility |

Key Observations :

- Ethyl vs.

- Halogen Effects : Bromine at position 4 (4-bromo analog) introduces steric and electronic effects, which may alter binding interactions in biological systems .

- Benzyl Substituents : The benzyl group in the methoxy-substituted analog () significantly raises molecular weight and may reduce aqueous solubility .

Physicochemical Properties

Table 2: Property Trends Based on Substituents

| Property | This compound | 1,5-dimethyl-1H-pyrazol-3-amine | 4-bromo-1,5-dimethyl-1H-pyrazol-3-amine |

|---|---|---|---|

| Lipophilicity (LogP) | Higher (due to ethyl) | Lower | Moderate (Br adds polarity) |

| Hydrogen Bonding | Reduced (ethyl limits H-bond donors) | More H-bond donors (NH₂) | Similar to 1,5-dimethyl analog |

| Solubility | Likely moderate in organic solvents | Higher in polar solvents | Lower due to bromine |

Notes:

- Hydrogen bonding capacity is critical for crystal packing and solubility. The ethyl group in the target compound may reduce intermolecular H-bonding compared to NH₂-substituted analogs, as seen in Etter’s graph set analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.